Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate
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Overview
Description
Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by the presence of an ethyl ester group, a carbethoxy group, and a nitroanilino group attached to an acrylate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate typically involves the reaction of ethyl acrylate with 4-methoxy-2-nitroaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ethyl acrylate+4-methoxy-2-nitroaniline→Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, reduced forms, and substituted products.
Scientific Research Applications
Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: A simpler acrylate compound used in polymer production.
4-methoxy-2-nitroaniline: A precursor in the synthesis of the target compound.
Methyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N2O7 |
---|---|
Molecular Weight |
338.31 g/mol |
IUPAC Name |
diethyl 2-[(4-methoxy-2-nitroanilino)methylidene]propanedioate |
InChI |
InChI=1S/C15H18N2O7/c1-4-23-14(18)11(15(19)24-5-2)9-16-12-7-6-10(22-3)8-13(12)17(20)21/h6-9,16H,4-5H2,1-3H3 |
InChI Key |
CDPQPWVLLYDPHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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